molecular formula C19H19N3O5S B2801008 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-01-6

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Numéro de catalogue B2801008
Numéro CAS: 941908-01-6
Poids moléculaire: 401.44
Clé InChI: ZVKALUUZDQUDQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

A variety of 1,3,4-oxadiazole derivatives have been synthesized and characterized, revealing their potential for diverse pharmacological applications. These compounds are synthesized through various chemical reactions, employing different starting materials to introduce specific functional groups that might confer desirable biological activities. The characterization of these molecules typically involves spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, which confirm their structural identities.

Pharmacological Evaluation

The pharmacological evaluations of 1,3,4-oxadiazole derivatives cover a broad spectrum of activities, including antimicrobial, enzyme inhibition, and cytotoxicity assessments. Some derivatives have shown good inhibitory effects against gram-negative and gram-positive bacterial strains, indicating their potential as antibacterial agents. Enzyme inhibition studies, such as those targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggest these compounds could be explored for therapeutic applications in diseases where these enzymes are implicated. Additionally, some derivatives exhibit significant cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents.

Molecular Docking and Biological Studies

Molecular docking studies provide insights into the interaction mechanisms between these compounds and biological targets, helping to elucidate their potential modes of action at the molecular level. Binding affinity and selectivity towards specific receptors or enzymes can guide the optimization of these compounds for enhanced therapeutic efficacy. Moreover, biological studies, including those assessing antinociceptive (pain-relieving) and anti-inflammatory actions, further support the potential medical applications of 1,3,4-oxadiazole derivatives.

For detailed insights into the synthesis, characterization, and pharmacological evaluation of related 1,3,4-oxadiazole derivatives, please refer to the following studies:

  • Synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives (K. Nafeesa et al., 2017).
  • Synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (A. Rehman et al., 2013).
  • Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumour inhibition, antioxidant, analgesic and anti-inflammatory actions (M. Faheem, 2018).

Propriétés

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-4-9-16(13(2)10-12)18-21-22-19(27-18)20-17(23)11-28(24,25)15-7-5-14(26-3)6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKALUUZDQUDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.